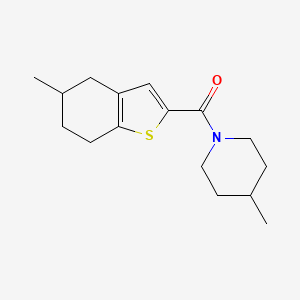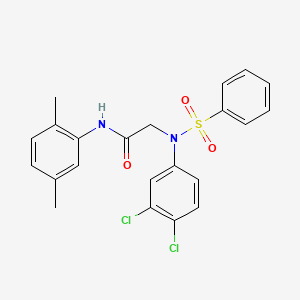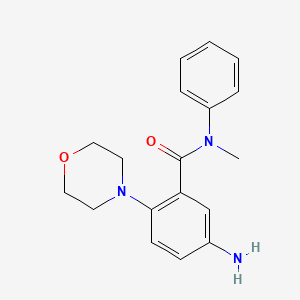
N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide is a chemical compound characterized by its trifluoromethyl group and acetylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4'-acetylphenol.
Trifluoromethylation: The acetylated product undergoes trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation: The trifluoromethylated product is then reacted with 2-(trifluoromethyl)benzoyl chloride to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be applied to improve the efficiency and environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.
Substitution: Substitution reactions can occur at the acetyl or benzamide groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the trifluoromethyl group.
Substitution Products: New compounds formed by substituting functional groups.
Applications De Recherche Scientifique
Chemistry: N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide is used as a building block in organic synthesis, particularly in the development of fluorinated compounds. Its trifluoromethyl group enhances the stability and reactivity of the molecules it is part of.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, making them more effective and longer-lasting.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, polymers, and other fluorinated materials. Its properties make it valuable in creating products with enhanced durability and resistance to degradation.
Mécanisme D'action
The mechanism by which N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can interact with various enzymes and receptors, modulating their activity. The acetylphenyl moiety can also play a role in binding to specific biological targets, leading to downstream effects.
Comparaison Avec Des Composés Similaires
N-(4-acetylphenyl)-4-(trifluoromethyl)benzamide
N-(4-acetylphenyl)-3-(trifluoromethyl)benzamide
N-(4-acetylphenyl)-benzamide
Uniqueness: N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide is unique due to its specific position of the trifluoromethyl group on the benzene ring. This structural difference can lead to variations in reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2/c1-10(21)11-6-8-12(9-7-11)20-15(22)13-4-2-3-5-14(13)16(17,18)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLPTDFCUCMOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,3-difluorobenzyl){[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5059492.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine](/img/structure/B5059494.png)
![N-[(3,4-dimethoxyphenyl)-(4-methoxyphenyl)methyl]formamide](/img/structure/B5059500.png)
![2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5059505.png)
![3-[(2,6-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5059506.png)
![(2E)-1-(4-methoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one](/img/structure/B5059516.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5059520.png)

![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059549.png)
![2-({[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)


![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
